

Molecular Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 2,6-Dimethyl-3,5-heptanedione

Cat. No.: B091118

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2,6-Dimethyl-3,5-heptanedione, also known as diisobutyrylmethane, is a β -diketone characterized by two isopropyl groups flanking a central dicarbonyl moiety. Its primary applications are as a metal chelating agent and as a precursor for preparing metal diketonates used in Metal-Organic Chemical Vapor Deposition (MOCVD).[1]

Table 1: Chemical Identifiers for 2,6-Dimethyl-3,5-heptanedione

Identifier	Value
IUPAC Name	2,6-dimethylheptane-3,5-dione[2][3]
Synonyms	Diisobutyrylmethane
CAS Number	18362-64-6[2][3]
Molecular Formula	C ₉ H ₁₆ O ₂ [2][3]
Molecular Weight	156.22 g/mol [1][4]
InChI Key	CEGGECULKVTYMM-UHFFFAOYSA-N[3][5]
Canonical SMILES	CC(C)C(=O)CC(=O)C(C)C[5]

Table 2: Physicochemical Properties of 2,6-Dimethyl-3,5-heptanedione



Property	Value
Physical State	Clear, colorless to light yellow liquid[1]
Boiling Point	66 °C @ 8 mmHg[1]
Refractive Index	1.4575 - 1.4595 @ 20°C[1]
EINECS Number	242-234-8[1][2]

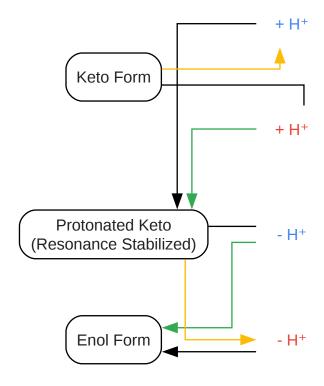
Core Chemical Feature: Keto-Enol Tautomerism

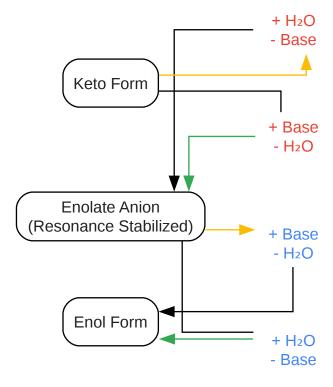
A defining characteristic of β -dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. This equilibrium is dynamic and can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerism

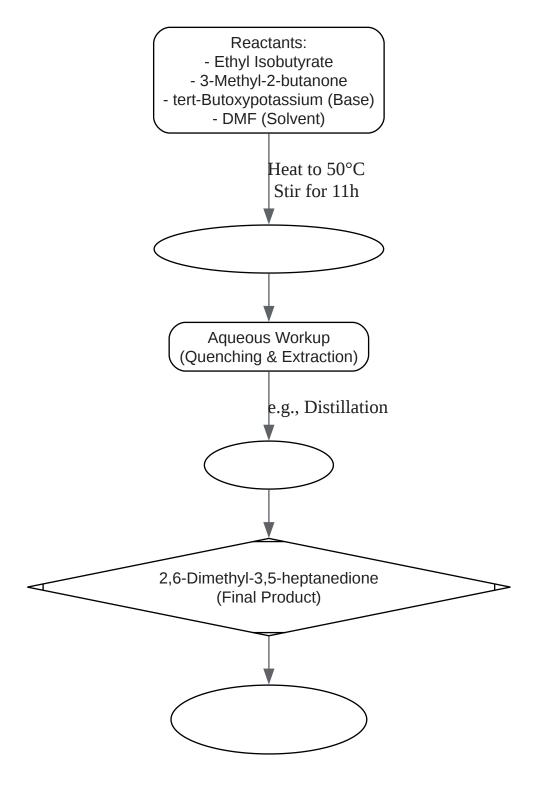
In the presence of an acid, the carbonyl oxygen is protonated, making the α -carbon more susceptible to deprotonation by a weak base (like the solvent), leading to the formation of the enol.











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